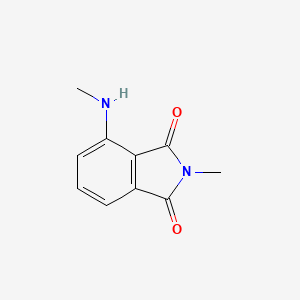

1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)-

Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The compound 2-methyl-4-(methylamino)-1H-isoindole-1,3(2H)-dione belongs to the isoindole-1,3-dione family, characterized by a fused bicyclic system containing two ketone groups at positions 1 and 3. Its systematic IUPAC name derives from the parent structure 1H-isoindole-1,3(2H)-dione, with substituents specified using locants 2 and 4. The methyl group at position 2 and the methylamino group at position 4 are prioritized according to Cahn-Ingold-Prelog rules, resulting in the full name 2-methyl-4-(methylamino)-1H-isoindole-1,3(2H)-dione.

The CAS Registry Number 2762-19-8 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₀H₁₀N₂O₂ , reflects the incorporation of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The canonical SMILES representation, O=C1C=2C=CC=C(NC)C2C(=O)N1C , encodes the connectivity of the bicyclic core with substituents.

Table 1: Key Identifiers of 2-Methyl-4-(methylamino)-1H-isoindole-1,3(2H)-dione

| Property | Value |

|---|---|

| CAS Registry Number | 2762-19-8 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| IUPAC Name | 2-methyl-4-(methylamino)-1H-isoindole-1,3(2H)-dione |

| SMILES | O=C1C=2C=CC=C(NC)C2C(=O)N1C |

| Molecular Weight | 190.20 g/mol |

The compound’s InChIKey, SMGQXSVQVAPSKE-UHFFFAOYSA-N , facilitates structure searches across chemical databases. Its systematic naming avoids ambiguity with regioisomers, as the methyl and methylamino groups occupy distinct positions on the isoindole ring.

Properties

CAS No. |

2762-19-8 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-methyl-4-(methylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C10H10N2O2/c1-11-7-5-3-4-6-8(7)10(14)12(2)9(6)13/h3-5,11H,1-2H3 |

InChI Key |

SMGQXSVQVAPSKE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)N(C2=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- typically involves the following key steps:

Starting Material Selection: Phthalic anhydride or its derivatives are commonly used as the isoindole core precursors. For the methyl substitution at the 2-position, appropriately substituted phthalic anhydrides or phthalic acid derivatives are employed.

Imide Ring Formation: Condensation of phthalic anhydride derivatives with ammonia or primary amines forms the isoindoline-1,3-dione core. This step is often conducted under reflux in organic solvents or in the presence of acid catalysts.

Introduction of the Methylamino Group: The 4-position methylamino substituent is introduced via nucleophilic aromatic substitution or amination reactions. This can be achieved by reacting a 4-halogenated isoindoline-1,3-dione intermediate with methylamine or methylamino-containing reagents under controlled conditions.

Methyl Group Incorporation: The methyl group at the 2-position can be introduced either by starting with a methyl-substituted phthalic anhydride or by selective alkylation of the isoindoline-1,3-dione core.

Specific Synthetic Procedures

Based on patent literature and chemical synthesis reports, the following detailed procedures are notable:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Preparation of 2-methylphthalic anhydride | Methyl-substituted phthalic acid derivatives, dehydration agents (e.g., acetic anhydride) | Conversion of 2-methylphthalic acid to anhydride form to facilitate ring closure | High yield, typically >80% |

| 2. Formation of isoindoline-1,3-dione core | 2-methylphthalic anhydride + ammonia or methylamine | Heating under reflux in organic solvents (e.g., acetic acid) to form the imide ring | Moderate to high yield, 70-90% |

| 3. Halogenation at 4-position (if required) | N-bromosuccinimide (NBS) or other halogenating agents | Selective bromination at the 4-position to create a leaving group for amination | Controlled conditions to avoid over-halogenation |

| 4. Amination with methylamine | Methylamine solution or gas, base (e.g., triethylamine), solvent (e.g., ethanol or acetic acid) | Nucleophilic substitution of halogen with methylamino group | Yields vary, typically 60-85% |

| 5. Purification | Recrystallization or chromatography | To isolate pure 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- | Purity >98% achievable |

Alternative One-Pot or Multi-Step Syntheses

Some processes utilize one-pot reactions combining imide formation and amination steps to improve efficiency. For example, reacting 2-methyl-4-halophthalic anhydride directly with methylamine under elevated temperature and acidic or basic conditions can yield the target compound in fewer steps.

Reaction Conditions and Catalysts

Solvents: Common solvents include acetic acid, ethanol, dimethylformamide (DMF), or acetic anhydride depending on the step.

Bases: Organic bases such as triethylamine are used to neutralize acids and facilitate nucleophilic substitution.

Temperature: Elevated temperatures (80–120 °C) are often required to drive ring closure and substitution reactions.

Protecting Groups: In some syntheses, carboxyl protecting groups (e.g., methyl, ethyl esters) are used to prevent side reactions during intermediate steps.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 2-methylphthalic anhydride or derivatives | Commercially available or synthesized |

| Amination reagent | Methylamine (aqueous or gaseous) | Stoichiometric or slight excess |

| Solvent | Acetic acid, ethanol, DMF | Depends on step |

| Base | Triethylamine or inorganic bases | Facilitates substitution |

| Temperature | 80–120 °C | Controlled heating for ring closure and substitution |

| Reaction time | 3–12 hours | Varies by step and scale |

| Yield | 60–90% per step | Overall yield depends on purification |

| Purification | Recrystallization, chromatography | Ensures high purity |

Research Findings and Optimization

Selectivity: The regioselective introduction of the methylamino group at the 4-position is critical. Halogenation followed by nucleophilic substitution is a reliable method to achieve this selectivity.

Protecting Groups: Use of carboxyl protecting groups during intermediate steps can improve yields by preventing side reactions.

Catalysts: Lewis acids such as aluminum chloride or boron halides have been reported to assist in deprotection or ring closure steps in related isoindoline-1,3-dione syntheses, though their use in this specific compound’s preparation is less common.

Green Chemistry Considerations: Solvent choice and reaction conditions are optimized to reduce waste and improve safety, with some methods favoring ethanol or acetic acid as solvents.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have been studied for their diverse biological properties, including:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Some derivatives have shown greater inhibition than standard anti-inflammatory drugs like meloxicam .

- Antioxidant Properties : These compounds have demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), suggesting potential applications in oxidative stress-related conditions .

- Antimicrobial Effects : The isoindole derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Pain Management

The analgesic properties of 1H-Isoindole derivatives have been explored in various studies. For instance, certain compounds have been reported to effectively alleviate pain through mechanisms involving the modulation of inflammatory pathways and direct analgesic effects .

Neuroprotective Effects

Some studies suggest that these compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. Their ability to inhibit acetylcholinesterase and modulate amyloid beta aggregation positions them as promising candidates for further research in neuropharmacology .

Study on COX Inhibition

A study conducted on a series of N-substituted 1H-Isoindole-1,3(2H)-dione derivatives revealed that several compounds exhibited significant COX inhibitory activity. The research highlighted the structure-activity relationship (SAR) that could guide the design of more potent anti-inflammatory agents .

Neuroprotective Research

In another investigation, researchers synthesized various isoindole derivatives to assess their potential as neuroprotective agents. The results indicated that specific modifications to the isoindole structure enhanced their efficacy in inhibiting neuroinflammation and protecting neuronal cells from oxidative damage .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects on Redox Properties: The methylamino group in the target compound may confer quasi-reversible reduction behavior, contrasting with irreversible processes in compounds like 4d (4-amino-2-(pentafluorosulfanylphenyl)) due to strong electron-withdrawing groups .

- Bioactivity: Pomalidomide’s piperidinyl-dioxo moiety enables immunomodulatory and anticancer effects via cereblon binding, whereas the target compound’s methylamino group may favor interactions with amine-sensitive targets (e.g., kinases or neurotransmitter receptors) .

- Solubility: The methylamino group likely enhances aqueous solubility compared to hydrophobic analogs like 2-(3-methylphenyl)-4-phenyl derivatives .

Electrochemical and Optical Behavior

- Reduction Processes: The methylamino group’s electron-donating nature may stabilize radical anions during reduction, contrasting with electron-withdrawing substituents (e.g., pentafluorosulfanyl in 4d) that cause irreversible processes .

- Luminescence: N-phenyl substituents in 3-aminophthalimides enhance fluorescence quantum yields; the methylamino group in the target compound may similarly improve luminescence for imaging applications .

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- (CAS Number: 2762-19-8) is a compound belonging to the isoindole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H10N2O2

- Molar Mass : 190.20 g/mol

- Density : 1.20 g/cm³

- Boiling Point : Not specified

- Melting Point : Not specified

Research indicates that derivatives of isoindole compounds exhibit various biological activities through multiple mechanisms:

- Cyclooxygenase Inhibition : Studies have shown that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. For instance, certain derivatives demonstrated greater inhibition of COX-2 compared to standard drugs like meloxicam . This suggests potential use in anti-inflammatory therapies.

- Antioxidant Activity : The compound has been reported to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating its role as an antioxidant. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .

- Neuroprotective Effects : Some isoindole derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase, which is beneficial in the context of Alzheimer's disease . This suggests a potential application in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Study: COX Inhibition

A study evaluated the COX inhibitory activity of various isoindole derivatives, including 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)-. The results indicated that several compounds exhibited a strong affinity for COX enzymes, with some showing a higher selectivity for COX-2 over COX-1. This selectivity is critical for developing anti-inflammatory drugs with fewer gastrointestinal side effects typically associated with non-selective NSAIDs .

Case Study: Antioxidant Properties

In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. The mechanism involves the scavenging of free radicals and modulation of antioxidant enzyme activity, suggesting its potential role in protective therapies against oxidative damage .

Potential Therapeutic Applications

The biological activities of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- suggest several therapeutic applications:

- Anti-inflammatory Agents : Due to its COX inhibition properties.

- Neuroprotective Drugs : Potential use in treating Alzheimer's disease and other neurodegenerative conditions.

- Antioxidants : Possible application in diseases linked to oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-isoindole-1,3(2H)-dione derivatives, and how can the target compound be synthesized?

- Answer : A typical approach involves condensation reactions between phthalic anhydride derivatives and amines. For example, describes a reflux method using formaldehyde, heterocyclic amines (e.g., 2,6-dimethylpiperidine), and phthalimide in ethanol with potassium hydroxide as a catalyst. The reaction proceeds at 70°C for 3 hours, yielding isoindole-dione derivatives. Structural confirmation is achieved via ¹H/¹³C-NMR, FT-IR, and elemental analysis. For the target compound, substituting the amine with methylamine and optimizing reaction conditions (e.g., solvent polarity, temperature) may enhance yield .

Q. How can the structural and physicochemical properties of 2-methyl-4-(methylamino)-1H-isoindole-1,3(2H)-dione be characterized?

- Answer : Key techniques include:

- X-ray crystallography (e.g., used it to resolve the crystal structure of a fluorinated analog, confirming bond lengths and stereochemistry).

- Spectroscopic methods : ¹H-NMR for methylamino proton shifts (~δ 2.5–3.0 ppm) and FT-IR for carbonyl stretching (~1700–1750 cm⁻¹).

- Computational modeling : Molecular docking (as in ) to predict COX-binding affinity and validate interactions with catalytic residues .

Advanced Research Questions

Q. What mechanisms underlie the pharmacological activity of 2-methyl-4-(methylamino)-1H-isoindole-1,3(2H)-dione, particularly its analgesic and anti-inflammatory effects?

- Answer : highlights dual COX-1/COX-2 inhibition (IC₅₀ values in µM range) and free radical scavenging activity. In vivo studies in rodent pain models (neuropathic, inflammatory) show dose-dependent analgesia, likely via prostaglandin suppression and oxidative stress mitigation. Advanced studies could combine knockout models (e.g., COX-2⁻/⁻ mice) and transcriptomic profiling to dissect pathways .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound?

- Answer : Discrepancies may arise from bioavailability or metabolite activity. Example:

- In vitro : High COX-2 inhibition (IC₅₀ = 5 µM) but poor solubility.

- In vivo : Efficacy via prodrug conversion (e.g., ester hydrolysis to active metabolite).

Methodological solutions : - Pharmacokinetic profiling (plasma/tissue concentration vs. time).

- Metabolite identification using LC-MS/MS.

- Synergistic studies with adjuvants (e.g., permeation enhancers) .

Q. What structural modifications enhance isoindole-dione derivatives’ antiviral potential, as seen in related compounds?

- Answer : describes a derivative with a trifluoromethylphenyl-piperidine substituent showing MERS-CoV inhibition. For the target compound:

- Modifications : Introduce halogenated or polar groups (e.g., -CF₃, -SO₂NH₂) to improve viral protease binding.

- Assays : Pseudovirus neutralization or polymerase inhibition assays (e.g., RdRp activity).

- Data example :

| Derivative | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Parent | >50 | <1 |

| -CF₃ analog | 2.1 | 15 |

Methodological Challenges & Data Interpretation

Q. How can researchers optimize isoindole-dione derivatives for blood-brain barrier (BBB) penetration in neuropathic pain studies?

- Answer : Strategies include:

- Lipophilicity adjustment : LogP < 3 (calculated via HPLC).

- P-glycoprotein inhibition : Co-administration with verapamil.

- In vitro BBB models : Parallel artificial membrane permeability assay (PAMPA-BBB) to predict penetration .

Q. What analytical methods are critical for detecting isoindole-dione derivatives in complex biological matrices?

- Answer :

- LC-MS/MS : Quantify nanomolar concentrations in plasma (LOQ = 1 ng/mL).

- Sample prep : Solid-phase extraction (C18 columns) to reduce matrix interference.

- Validation : Follow FDA guidelines for accuracy (85–115%) and precision (RSD < 15%) .

Tables for Key Data

| Pharmacological Profile () |

|---|

| Model Type |

| -------------------------- |

| Neuropathic Pain (CFA) |

| Inflammatory Pain (Carrageenan) |

| Synthetic Yields ( ) |

|---|

| Reaction Time (h) |

| -------------------- |

| 3 |

| 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.